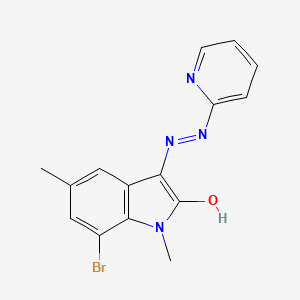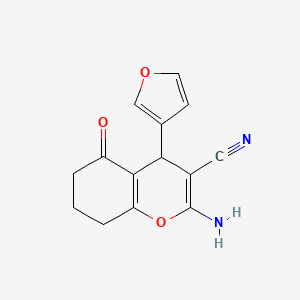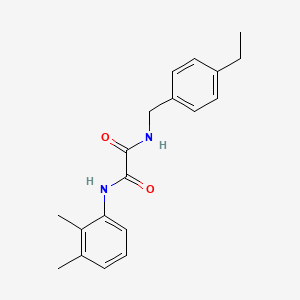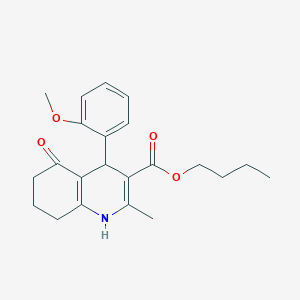
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as BIPY-H, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
作用机制
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) exerts its biological effects through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of topoisomerases, which are enzymes that play a critical role in DNA replication and repair. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the activity of certain kinases, which are proteins that regulate cellular signaling pathways. By inhibiting these enzymes and proteins, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can disrupt cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have a variety of biochemical and physiological effects. In cancer cells, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) induces cell death through the activation of apoptosis, a process by which cells self-destruct. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. In addition to its anti-cancer properties, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have anti-inflammatory and anti-microbial effects.
实验室实验的优点和局限性
One of the main advantages of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its high yield in the synthesis process, making it a cost-effective compound for research purposes. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also stable and can be stored for long periods of time without degradation. However, one limitation of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several potential future directions for the study of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research could focus on the development of new drugs based on the structure of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). Another area of research could focus on the use of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) as a tool for studying cellular processes, particularly in cancer cells. Additionally, further studies are needed to understand the potential toxicity and side effects of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in vivo.
合成方法
The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the reaction of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione with 2-pyridinylhydrazine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically high, making 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) a cost-effective compound for research purposes.
科学研究应用
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been studied for its potential use in the development of new drugs and as a tool for studying cellular processes.
属性
IUPAC Name |
7-bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-9-7-10-13(19-18-12-5-3-4-6-17-12)15(21)20(2)14(10)11(16)8-9/h3-8,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSOHOJJVMBOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC3=CC=CC=N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)

![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
![2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5088443.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5088465.png)

![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5088481.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)